4,5,7-trifluoro-3H-benzoimidazole
Description
Properties
IUPAC Name |
4,6,7-trifluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGYJXCGRGDDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284362 | |
| Record name | 4,5,7-trifluoro-3H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2686-72-8 | |
| Record name | NSC36917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,7-trifluoro-3H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5,7-trifluoro-3H-benzoimidazole typically involves the condensation of ortho-phenylenediamines with fluorinated benzaldehydes under mild conditions. One common method includes using sodium metabisulphite as an oxidation agent in a solvent mixture . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity .
Chemical Reactions Analysis
4,5,7-trifluoro-3H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
4,5,7-trifluoro-3H-benzoimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Mechanism of Action
The mechanism by which 4,5,7-trifluoro-3H-benzoimidazole exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects such as antiviral or anticancer activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Property | 4,5,7-Trifluoro-3H-Benzimidazole | 4,5-Dichloro-2-(Trifluoromethyl)-1H-Benzimidazole | 4,5-Diphenyl-2-(2,4,6-Trifluorophenyl)-1H-Imidazole |
|---|---|---|---|
| Molecular Formula | C₇H₃F₃N₂ (inferred) | C₈H₃Cl₂F₃N₂ | C₂₁H₁₄F₃N₂ (inferred) |
| Molecular Weight (g/mol) | ~188.11 (calculated) | 255.02 | ~376.35 (calculated) |
| Substituents | 4-F, 5-F, 7-F | 4-Cl, 5-Cl, 2-CF₃ | 4-Ph, 5-Ph, 2-(2,4,6-F₃C₆H₂) |
| logP (Octanol/Water) | Not available | 3.407 | Not available |
| Water Solubility (log10ws) | Not available | -4.73 | Not available |
Notes:
- The logP and water solubility data for 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole indicate high lipophilicity and low aqueous solubility, typical of agrochemicals .
- Fluorine atoms in 4,5,7-trifluoro-3H-benzimidazole may reduce metabolic stability compared to chlorine-substituted analogues but improve electronegativity for target binding .
Q & A
Q. How do solvent polarity and temperature affect the stability of 4,5,7-trifluoro-3H-benzimidazole in solution?
- Methodology :
- Accelerated Stability Testing : Use HPLC to monitor degradation kinetics in solvents (e.g., DMSO, ethanol) at 25°C vs. 40°C.
- Arrhenius Analysis : Calculate activation energy () to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
